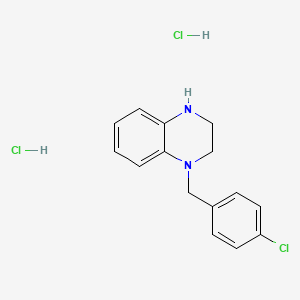
1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C15H15ClN2.2ClH and a molecular weight of 331.67 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
准备方法
The synthesis of 1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the reaction of 1,2-diaminobenzene with 4-chlorobenzyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反应分析
1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction may produce 1,2,3,4-tetrahydroquinoxaline.
科学研究应用
1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to modulate the activity of certain enzymes and receptors in the body. This modulation can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
相似化合物的比较
1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other similar compounds, such as:
1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline: This compound lacks the dihydrochloride salt form, which may affect its solubility and stability.
1-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline: The bromine atom in place of chlorine can lead to different reactivity and biological activity.
1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxaline:
生物活性
1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and inflammation. This article provides an overview of its biological activity based on diverse research findings, including case studies and data tables.
- Chemical Name : this compound
- CAS Number : 1416352-00-5
- Molecular Formula : C11H12ClN2·2HCl
- Molecular Weight : 273.59 g/mol
Research indicates that tetrahydroquinoxaline derivatives exhibit significant inhibitory effects on various biological pathways. A notable mechanism involves the inhibition of NF-κB transcriptional activity, which is crucial in regulating immune response and inflammation. Specifically, tetrahydroquinoxaline derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB activation in vitro .
Anticancer Properties
In vitro studies have demonstrated that certain derivatives of tetrahydroquinoxaline, including this compound, exhibit cytotoxic effects against various human cancer cell lines. For instance:
- Cell Lines Tested : NCI-H23 (lung cancer), ACHN (kidney cancer), MDA-MB-231 (breast cancer), PC-3 (prostate cancer), NUGC-3 (gastric cancer), and HCT 15 (colon cancer).
- Findings : One study reported that specific derivatives showed up to 53 times more potent inhibition of LPS-induced NF-κB transcriptional activity compared to reference compounds .
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. It has been observed to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated cells. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation .
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | Cell Lines/Models Tested |
|---|---|---|
| NF-κB Inhibition | Potent inhibition | Various human cancer cell lines |
| Cytotoxicity | Significant cytotoxic effects | NCI-H23, ACHN, MDA-MB-231 |
| Anti-inflammatory | Reduced TNF-α and IL-6 production | BV2 microglial cells |
Case Studies
- Case Study on Cancer Cell Lines : A study synthesized several derivatives of tetrahydroquinoline and evaluated their cytotoxicity against multiple human cancer cell lines. The results indicated that some derivatives significantly inhibited cell proliferation and induced apoptosis .
- Case Study on Inflammation : Another investigation focused on the anti-inflammatory properties of tetrahydroquinoxaline derivatives. The study revealed that these compounds effectively reduced the production of inflammatory mediators in LPS-treated BV2 cells, highlighting their potential therapeutic role in neuroinflammatory conditions .
属性
分子式 |
C15H17Cl3N2 |
|---|---|
分子量 |
331.7 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C15H15ClN2.2ClH/c16-13-7-5-12(6-8-13)11-18-10-9-17-14-3-1-2-4-15(14)18;;/h1-8,17H,9-11H2;2*1H |
InChI 键 |
FHNKIDJPEACJQA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C2N1)CC3=CC=C(C=C3)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















